molecular formula C9H7N3S B1682534 Tricyclazole CAS No. 41814-78-2

Tricyclazole

Cat. No.: B1682534
CAS No.: 41814-78-2
M. Wt: 189.24 g/mol
InChI Key: DQJCHOQLCLEDLL-UHFFFAOYSA-N
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Description

Tricyclazole is an organic compound with the chemical formula C₉H₇N₃S. It is a systemic fungicide primarily used to control rice blast disease caused by the fungus Pyricularia oryzae. The compound belongs to the class of triazolobenzothiazoles, which are characterized by a triazole ring fused to a benzothiazole ring system .

Mechanism of Action

Target of Action

Tricyclazole is a fungicide that primarily targets the rice blast fungus, Pyricularia oryzae . The primary target of this compound within these organisms is the melanin biosynthesis pathway . Melanin is crucial for the rigidity and function of the fungal appressorium, a specialized infection structure .

Mode of Action

This compound acts by inhibiting melanin biosynthesis within the appressorium of the fungus . This inhibition results in a lack of rigidity in the appressorial wall, preventing the fungus from penetrating the plant’s epidermis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting this pathway, this compound prevents the formation of melanin within the fungal appressorium . This lack of melanin leads to a loss of rigidity in the appressorial wall, preventing the fungus from successfully infecting the host plant .

Pharmacokinetics

As a systemic fungicide, it is known to be absorbed by both the roots and foliage of plants and translocated throughout the plant tissues

Result of Action

The primary result of this compound’s action is the prevention of fungal infection in plants . By inhibiting melanin biosynthesis and thus preventing the fungus from penetrating the plant’s epidermis, this compound protects plants from infection by P. oryzae .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the risk of disease epidemics caused by P. oryzae is high in areas characterized by average temperatures above 17 °C during the cropping season with high relative humidity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclazole can be synthesized through a multi-step process starting from ortho-toluidine. The synthetic route involves the following steps:

    Addition Reaction: Ortho-toluidine is reacted with sodium thiocyanate in the presence of sulfuric acid to form ortho-methylphenylthiourea.

    Cyclization Reaction: The ortho-methylphenylthiourea is then cyclized using chlorine gas in the presence of a solvent to form 2-amino-4-methylbenzothiazole.

    Substitution Reaction: The 2-amino-4-methylbenzothiazole is reacted with hydrazine hydrochloride to form 2-hydrazino-4-methylbenzothiazole.

    Ring Expansion Reaction: Finally, the 2-hydrazino-4-methylbenzothiazole is reacted with formic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is typically obtained as a white crystalline solid with a melting point of 187-188°C .

Chemical Reactions Analysis

Types of Reactions: Tricyclazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: this compound can undergo substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricyclazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Propiconazole: Another triazole fungicide used to control fungal diseases in various crops.

    Tebuconazole: A triazole fungicide with a broad spectrum of activity against fungal pathogens.

    Hexaconazole: A systemic fungicide used to control a wide range of fungal diseases in crops.

Comparison: Tricyclazole is unique among triazole fungicides due to its specific action on melanin biosynthesis in Pyricularia oryzae. Unlike other triazole fungicides that target ergosterol biosynthesis, this compound’s mode of action makes it particularly effective against rice blast disease .

Properties

IUPAC Name

8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-5-10-11-9(12)13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJCHOQLCLEDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC3=NN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037478
Record name 2,7,8,9-Tricyclazole
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Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tricyclazole
Source Human Metabolome Database (HMDB)
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Boiling Point

275.00 °C. @ 760.00 mm Hg
Record name Tricyclazole
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Solubility

1.6 mg/mL at 25 °C
Record name Tricyclazole
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CAS No.

41814-78-2
Record name Tricyclazole
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Record name Tricyclazole [ANSI:BSI:ISO]
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Record name Tricyclazole
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Record name 1,2,4-Triazolo[3,4-b]benzothiazole, 5-methyl-
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Record name 2,7,8,9-Tricyclazole
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Record name 5-methyl-1,2,4-triazolo[3,4-b]benzo-1,3-thiazole
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Record name TRICYCLAZOLE
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Record name Tricyclazole
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Melting Point

187 - 188 °C
Record name Tricyclazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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